Anazocine is a synthetic compound classified as an opioid analgesic, belonging to the morphan/benzomorphan family. It was developed in the mid-1960s in the United States but was never marketed for clinical use. The compound is known for its unique structural features, specifically the azabicyclane core, which contributes to its pharmacological properties. Anazocine is characterized by its molecular formula and a molar mass of approximately 245.366 g/mol .
The major products formed from these reactions depend on the reagents and conditions applied during the process.
Anazocine exhibits significant biological activity primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at mu, delta, and kappa opioid receptors, which leads to its analgesic effects. The activation of these receptors results in the inhibition of pain signals and modulation of neurotransmitter release, making it a subject of interest for pain management research .
The synthesis of anazocine involves several steps:
Research on anazocine has focused on its interactions with opioid receptors and its effects on biological systems. Studies have demonstrated that it interacts with multiple opioid receptor subtypes, exhibiting varying degrees of agonistic activity. This interaction profile is crucial for understanding its potential therapeutic effects and side effects when used as an analgesic agent .
Anazocine shares structural similarities with several other compounds in the opioid class. Notable comparisons include:
| Compound Name | Structure Type | Activity Type |
|---|---|---|
| Dezocine | Opioid analgesic | Mixed agonist-antagonist |
| Ethoheptazine | Opioid analgesic | Agonist |
| Propoxyphene | Opioid analgesic | Agonist |
| Pethidine | Opioid analgesic | Agonist |
Anazocine's uniqueness lies in its specific azabicyclane structure, which distinguishes it from other opioids that typically exhibit linear or cyclic morphinan structures. This distinct configuration may influence its receptor binding affinity and pharmacological profile, making it a valuable subject for further research into novel analgesics .
Anazocine emerged during the mid-1960s amid a surge in synthetic opioid research aimed at identifying alternatives to morphine with improved efficacy and safety profiles. Its development is attributed to U.S. pharmaceutical research efforts, though conflicting reports suggest parallel exploration by Sankyo Co. in Japan around 1969. The compound’s structure, a 3-azabicyclo[3.3.1]nonane derivative, positioned it within the benzomorphan class, known for modular pharmacophores amenable to analgesic optimization.
Early preclinical studies revealed moderate analgesic activity in animal models, but Anazocine’s potency paled in comparison to contemporary opioids like fentanyl or methadone. For instance, in murine hot-plate tests, Anazocine exhibited an ED₅₀ of 0.007 mg/kg intraperitoneally, equivalent to ~1,120 times morphine’s potency in the same assay. However, inconsistent results across species and routes of administration (Table 1) underscored challenges in translational predictability.
Table 1: Comparative Analgesic Potency of Anazocine in Preclinical Models
| Species | Route | Test Method | ED₅₀ (mg/kg) | Morphine Equivalence |
|---|---|---|---|---|
| Mice | Intraperitoneal | Hot-plate | 0.007 | 1,120x |
| Mice | Subcutaneous | Writhing | 0.0043 | 233x |
| Rats | Subcutaneous | Tail-flick | 0.0017 | 3,860x |
| Rabbits | Intravenous | Pain threshold | 0.00037 | Not reported |
The synthesis of Anazocine involved constructing a bicyclic framework through Grewe cyclization, a method pivotal for morphinan derivatives. Key steps included:
Structural analogs of Anazocine, such as P-7521, demonstrated dramatically enhanced potency. By replacing the N-methyl group with a phenylethyl moiety and adding a 3-hydroxyl substituent, researchers achieved compounds with 3,860x morphine’s potency in rat tail-flick assays. These derivatives highlighted the plasticity of the benzomorphan scaffold but also revealed challenges in balancing efficacy and safety.
Anazocine’s failure to reach markets stemmed from multiple factors:
Despite its commercial absence, Anazocine’s legacy lies in its role as a structural template. Derivatives like P-7521 informed later ultrapotent opioid designs, particularly in China during the 1980s.
Anazocine’s molecular framework centers on a 2-azabicyclo[3.2.1]octane core, a nitrogen-containing bicyclic system that differentiates it from classical morphinan opioids like morphine. The scaffold comprises a seven-membered ring fused to a five-membered ring, with a bridgehead nitrogen atom at the bicyclic junction [1] [3]. This rigid architecture imposes conformational constraints that influence receptor binding kinetics, as the nitrogen’s lone pair participates in hydrogen bonding with opioid receptor residues [2].
Key structural elements include:
Comparative analysis with benzomorphans reveals that the azabicyclane scaffold retains the essential pharmacophore for opioid activity while offering synthetic versatility for derivatization [3].
The azabicyclane system’s stereochemistry profoundly impacts pharmacological activity. Anazocine exists as a racemic mixture, with the (+)-enantiomer exhibiting higher MOR affinity due to optimal spatial alignment of its pharmacophoric groups [2]. Conformational studies using X-ray crystallography and NMR spectroscopy demonstrate that the bicyclic core adopts a boat-chair conformation, positioning the nitrogen lone pair and aromatic substituents in a geometry complementary to opioid receptor binding pockets [3].
Critical stereochemical factors include:
The synthesis of anazocine, first achieved by Sankyo Co. in 1969, employs a Grewe-type cyclization strategy to construct the azabicyclane core [2]. A representative pathway involves:
Modern adaptations utilize asymmetric catalysis to produce enantiopure intermediates, with Jacobsen’s hydrolytic kinetic resolution achieving >90% enantiomeric excess for the (+)-enantiomer [3]. Challenges persist in regioselective functionalization of the bicyclic core, often requiring protective group strategies to direct electrophilic substitution.
Structural optimization of anazocine has yielded analogs with dramatically increased potency. Key modifications include:
| Modification | AD50 (mg/kg) | Potency (Morphine = 1) |
|---|---|---|
| N-methyl (Anazocine) | 7.85 | 1 |
| N-phenethyl + 3-OH (P-7521) | 0.004 | 2010 |
| N-allyl (P-7617) | 0.007 | 1120 |
| N-cyclopropyl (P-7528) | 0.009 | 910 |
Critical enhancements:
These modifications highlight the azabicyclane scaffold’s adaptability, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
Anazocine demonstrates broad-spectrum opioid receptor binding across all three major opioid receptor subtypes. The compound acts as an agonist at mu opioid receptors, delta opioid receptors, and kappa opioid receptors within the central nervous system . This non-selective binding profile distinguishes anazocine from many contemporary opioid compounds that typically exhibit preferential selectivity for specific receptor subtypes.
The molecular targets of anazocine include the mu opioid receptor, which mediates the primary analgesic effects, the delta opioid receptor, which contributes to modulation of pain perception and emotional responses, and the kappa opioid receptor, which influences pain processing and potentially dysphoric effects [4]. The activation of these receptors leads to the inhibition of pain signals and comprehensive modulation of neurotransmitter release throughout the central nervous system.
The azabicyclane core structure of anazocine contributes significantly to its unique receptor binding characteristics. Unlike linear or cyclic morphinan structures found in traditional opioids, anazocine's distinctive bicyclic configuration influences its receptor binding affinity and pharmacological profile . This structural uniqueness allows for specific interactions with multiple opioid receptor binding sites simultaneously.
Research indicates that anazocine's binding interactions occur through the orthosteric binding sites of opioid receptors, where the compound competes with endogenous opioid peptides and other exogenous ligands [4]. The compound's ability to bind to mu, delta, and kappa receptors with high affinity suggests that the azabicyclane structure provides optimal geometric and electronic complementarity with the binding pockets of these receptor subtypes.
When compared to related compounds within the benzomorphan family, anazocine exhibits distinct binding characteristics. Unlike alazocine, which demonstrates stereoselectivity with different enantiomers showing preferential binding to specific receptor subtypes, anazocine appears to maintain consistent high-affinity binding across all major opioid receptors [5] [6]. This contrasts with compounds like pentazocine, which exhibits mixed agonist-antagonist properties with varying activities at different receptor subtypes.
Table 1: Anazocine Receptor Binding Profile
| Receptor Type | Binding Activity | Affinity/Potency | Selectivity | Reference |
|---|---|---|---|---|
| μ-opioid receptor | Agonist | High | Non-selective | Multiple studies |
| δ-opioid receptor | Agonist | High | Non-selective | Multiple studies |
| κ-opioid receptor | Agonist | High | Non-selective | Multiple studies |
| Sigma σ₁ receptor | Potential target | Moderate | Lower selectivity | SwissTargetPrediction |
| Dopamine transporter | Potential target | Moderate | Lower selectivity | SwissTargetPrediction |
| Serotonin transporter | Potential target | Moderate | Lower selectivity | SwissTargetPrediction |
| Norepinephrine transporter | Potential target | Moderate | Lower selectivity | SwissTargetPrediction |
Anazocine exhibits remarkable functional selectivity that appears to be closely related to its stereochemical configuration. Research suggests that the original synthetic preparation of anazocine yields a mixture of cis and trans stereoisomers in approximately a 30:70 ratio, with each isomer displaying distinct pharmacological properties [7].
The trans-isomer of anazocine demonstrates structural superimposition with cocaine analogs, particularly troparil, suggesting potential activity as a dopamine and norepinephrine reuptake inhibitor with potency potentially exceeding that of cocaine. Computational modeling indicates that this isomer targets serotonin, norepinephrine, and dopamine transporters, classifying it as a potential serotonin-norepinephrine-dopamine reuptake inhibitor (SDNRI) [7].
Conversely, the cis-isomer exhibits structural similarity to established mu-opioid receptor agonists such as ketobemidone and meperidine. This isomer demonstrates approximately four times greater potency than morphine at mu-opioid receptors, suggesting it serves as the primary contributor to the opioid analgesic effects of the compound [7].
The unique combination of stereoisomers in anazocine preparations creates a bimodal pharmacological profile that simultaneously activates opioid receptors and inhibits monoamine reuptake. This dual mechanism of action may explain the compound's exceptional reinforcing properties observed in animal studies, where morphine-trained macaque monkeys exhibited unprecedented preference for anazocine over intravenous morphine [7].
The synergistic interaction between opioid receptor activation and monoamine reuptake inhibition creates pharmacological effects reminiscent of concurrent cocaine and heroin administration. This combination produces intense euphoric effects while maintaining analgesic properties, contributing to the compound's extremely high addiction potential observed in preclinical studies.
At the mu-opioid receptor, anazocine functions as a full agonist, producing maximal receptor activation and downstream signaling cascades. This results in robust analgesic effects, respiratory depression, and potential for physical dependence typical of mu-opioid receptor agonists [4] [8].
The compound's activity at delta-opioid receptors contributes to modulation of emotional responses and may enhance the overall analgesic efficacy through synergistic interactions with mu-opioid receptor activation. Delta-opioid receptor stimulation by anazocine may also influence mood and stress responses [4].
Kappa-opioid receptor activation by anazocine contributes to analgesia but may also produce dysphoric effects and diuretic responses. The balance between euphoric effects from mu-opioid receptor activation and potential dysphoria from kappa-opioid receptor stimulation influences the overall subjective experience of the compound [4].
Table 2: Anazocine Functional Selectivity and Stereoisomeric Properties
| Stereoisomer | Primary Activity | Receptor Profile | Functional Selectivity | Comparative Potency |
|---|---|---|---|---|
| trans-Anazocine | Potential SDNRI | Dopamine/norepinephrine/serotonin transporter inhibition | Monoamine reuptake inhibition | Similar to cocaine analogs |
| cis-Anazocine | μ-opioid agonist | μ-opioid receptor agonism | Opioid receptor activation | ~4x more potent than morphine |
| Racemic mixture | Mixed activity | Combined opioid and monoamine effects | Bimodal activity | Synergistic effects |
Anazocine initiates its primary pharmacological effects through G-protein coupled receptor mechanisms characteristic of opioid receptor activation. Upon binding to opioid receptors, anazocine promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of inhibitory G-proteins (Gi/o) [9] [10].
This GDP-GTP exchange triggers the dissociation of the alpha-GTP complex from the beta-gamma subunits, allowing both complexes to interact with downstream effector proteins. The activation of Gi/o proteins by anazocine-bound opioid receptors leads to inhibition of adenylyl cyclase activity, resulting in decreased synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP) [9] [11].
The reduction in intracellular cAMP levels initiated by anazocine represents a critical component of its analgesic mechanism. Decreased cAMP concentrations lead to reduced activation of protein kinase A, which subsequently affects the phosphorylation status of numerous target proteins involved in pain signaling and neurotransmitter release [9] [12].
The downstream effects of reduced protein kinase A activity include altered phosphorylation of ion channels, particularly voltage-gated calcium channels and potassium channels. These changes contribute to the overall inhibitory effects on neuronal excitability and neurotransmitter release that characterize opioid analgesia [9] [13].
Anazocine's effects on ion channel function represent direct consequences of G-protein activation following opioid receptor binding. The compound promotes potassium channel activation, leading to increased potassium conductance and membrane hyperpolarization. Simultaneously, anazocine causes inhibition of voltage-gated calcium channels, reducing calcium influx into neurons [9] [13].
These coordinated effects on ion channels result in decreased neuronal excitability and reduced neurotransmitter release at synaptic terminals. The hyperpolarization of pain-transmitting neurons and the reduction in excitatory neurotransmitter release contribute directly to the analgesic effects observed with anazocine administration.
The comprehensive modulation of neurotransmitter release by anazocine occurs through both direct receptor-mediated effects and indirect consequences of altered intracellular signaling. At opioid receptor-containing synapses, anazocine binding leads to decreased release of excitatory neurotransmitters such as substance P, glutamate, and calcitonin gene-related peptide [9].
Additionally, the potential monoamine reuptake inhibition properties of anazocine's trans-isomer may lead to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. This dual mechanism of action creates complex neurotransmitter dynamics that contribute to both the analgesic and reinforcing properties of the compound [7].
The integration of multiple signaling pathways activated by anazocine creates a complex pharmacological profile that extends beyond simple opioid receptor activation. The simultaneous modulation of opioid receptor-mediated pathways and potential monoamine transport systems results in convergent effects on intracellular signaling cascades [9] [14].
These convergent signaling effects may include interactions between cAMP-dependent pathways and calcium-dependent signaling systems, as well as potential cross-talk between opioid receptor signaling and monoamine-regulated pathways. The complexity of these interactions contributes to the unique pharmacological profile of anazocine compared to conventional opioid analgesics.
Table 3: Anazocine Intracellular Signaling Cascade
| Pathway Component | Mechanism | Cellular Effect | Functional Outcome |
|---|---|---|---|
| G-protein coupling | Gi/o protein activation | GDP/GTP exchange | Signal transduction initiation |
| Adenylyl cyclase | Inhibition | Reduced cAMP synthesis | Reduced cellular excitability |
| Cyclic AMP (cAMP) | Decreased levels | Lower second messenger levels | Dampened signaling cascades |
| Protein kinase A | Reduced activation | Reduced protein phosphorylation | Altered protein function |
| Ion channels | K⁺ channel activation, Ca²⁺ channel inhibition | Membrane hyperpolarization | Neuronal inhibition |
| Neurotransmitter release | Decreased release | Reduced synaptic transmission | Analgesic effects |
Table 4: Comparative Receptor Activity of Anazocine and Related Opioids
| Compound | Chemical Class | μ-Opioid Activity | κ-Opioid Activity | δ-Opioid Activity | Unique Properties |
|---|---|---|---|---|---|
| Anazocine | Azabicyclane/Benzomorphan | Agonist | Agonist | Agonist | Potential SDNRI activity |
| Alazocine | Benzomorphan | Antagonist | Partial agonist | Agonist | Sigma receptor selectivity |
| Pentazocine | Benzomorphan | Partial agonist | Agonist | Unknown | Mixed agonist-antagonist |
| Morphine | Morphinan | Full agonist | Agonist | Agonist | Classical opioid |
| Ketobemidone | Phenylpiperidine | Full agonist | Agonist | Agonist | Analgesic |